Cas no 1186317-24-7 (Stannane, (3-dodecyl-2-thienyl)trimethyl-)

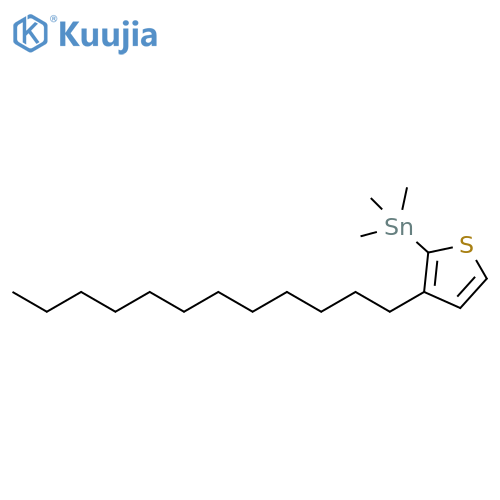

1186317-24-7 structure

商品名:Stannane, (3-dodecyl-2-thienyl)trimethyl-

CAS番号:1186317-24-7

MF:C19H36SSn

メガワット:415.264143943787

CID:5521401

Stannane, (3-dodecyl-2-thienyl)trimethyl- 化学的及び物理的性質

名前と識別子

-

- Stannane, (3-dodecyl-2-thienyl)trimethyl-

- (3-Dodecyl-2-thienyl)trimethylstannane

-

- インチ: 1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13-14H,2-12H2,1H3;3*1H3;

- InChIKey: WCHNLGXGBIUEAX-UHFFFAOYSA-N

- ほほえんだ: [Sn](C1SC=CC=1CCCCCCCCCCCC)(C)(C)C

Stannane, (3-dodecyl-2-thienyl)trimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1698819-1g |

(3-Dodecylthiophen-2-yl)trimethylstannane |

1186317-24-7 | 98% | 1g |

$1193.0 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1195990-1g |

(3-Dodecyl-2-thienyl)trimethylstannane |

1186317-24-7 | 95% | 1g |

$1320 | 2025-02-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY273524-1g |

(3-Dodecyl-2-thienyl)trimethylstannane |

1186317-24-7 | ≥95% | 1g |

¥11400.0 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1195990-1g |

(3-Dodecyl-2-thienyl)trimethylstannane |

1186317-24-7 | 95% | 1g |

$1320 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1195990-1g |

(3-Dodecyl-2-thienyl)trimethylstannane |

1186317-24-7 | 95% | 1g |

$1320 | 2025-02-28 |

Stannane, (3-dodecyl-2-thienyl)trimethyl- 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1186317-24-7 (Stannane, (3-dodecyl-2-thienyl)trimethyl-) 関連製品

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1186317-24-7)Stannane, (3-dodecyl-2-thienyl)trimethyl-

清らかである:99%

はかる:1g

価格 ($):1074.0